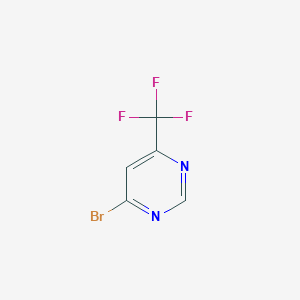

4-Bromo-6-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUIEFSLABIYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460525 | |

| Record name | 4-bromo-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785777-89-1 | |

| Record name | 4-bromo-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)pyrimidine (CAS No. 785777-89-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-6-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry. The document details its chemical and physical properties, safety and handling protocols, and its significant applications in the synthesis of bioactive molecules, particularly kinase inhibitors. Experimental protocols for its use in common cross-coupling reactions are also provided, along with a discussion of the relevant biological signaling pathways.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative featuring a trifluoromethyl group. These structural characteristics make it a valuable intermediate for introducing the 6-(trifluoromethyl)pyrimidine moiety into more complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 785777-89-1 | [1][2][3] |

| Molecular Formula | C₅H₂BrF₃N₂ | [1][4][5] |

| Molecular Weight | 226.98 g/mol | [4][5] |

| Appearance | Liquid or Powder | [2] |

| Boiling Point | 189.4 °C at 760 mmHg | [5][6] |

| Density | 1.807 g/cm³ | [5] |

| Refractive Index | 1.471 | [5] |

| Purity | 95% to >98% | [4][5] |

| Storage Temperature | 2-8°C | [6] |

Safety and Handling

Proper safety precautions are essential when handling this compound. The following information is a summary of key safety data.

Table 2: Hazard Identification and Safety Precautions

| Hazard | Precautionary Statement |

| Health Hazards | May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. |

| Fire Hazards | Flammable liquid and vapor. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area. |

| Handling and Storage | Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed. Store in a cool, dry, and well-ventilated place. |

| First Aid Measures | If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly in the area of oncology. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and cell permeability. Consequently, this compound serves as a crucial intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors.[6]

Kinase inhibitors are a class of drugs that block the action of kinases, enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

Compounds derived from this compound are often designed to target key kinases in oncogenic signaling pathways, including:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow.[7]

-

EGFR (Epidermal Growth Factor Receptor): Mutations in EGFR can lead to uncontrolled cell growth in various cancers.[8]

-

PI3K (Phosphoinositide 3-kinase): A central node in a signaling pathway that is frequently activated in cancer, promoting cell survival and proliferation.[9][10]

-

MAPK (Mitogen-Activated Protein Kinase) pathway: A cascade of proteins that relays signals from the cell surface to the nucleus to regulate cell division and survival.[11][12]

The versatility of the bromo-substituent on the pyrimidine ring allows for the facile introduction of various functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

The following sections provide generalized experimental protocols for common reactions involving this compound. These should be considered as starting points and may require optimization based on the specific substrates and desired products.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and a halide.[13][14]

Reaction Scheme:

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound, CasNo.785777-89-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. This compound | 785777-89-1 [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. henankerui.lookchem.com [henankerui.lookchem.com]

- 6. This compound [myskinrecipes.com]

- 7. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. selleckchem.com [selleckchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

In-Depth Technical Guide to 4-Bromo-6-(trifluoromethyl)pyrimidine: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-(trifluoromethyl)pyrimidine is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive bromo substituent, make it a versatile precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, with a focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its utilization in common cross-coupling reactions are also presented, alongside a visualization of a relevant biological signaling pathway.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrimidine with a molecular formula of C₅H₂BrF₃N₂. The presence of a bromine atom at the 4-position and a trifluoromethyl group at the 6-position of the pyrimidine ring dictates its chemical reactivity and utility in organic synthesis.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂BrF₃N₂ | [1] |

| Molecular Weight | 226.98 g/mol | [1] |

| CAS Number | 785777-89-1 | [2] |

| Appearance | Not specified, likely a solid or liquid | |

| Canonical SMILES | C1=C(C(=NC=N1)Br)C(F)(F)F | [1] |

Note: Further experimental data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined empirically.

Synthesis and Reactivity

The reactivity of this compound is dominated by the chemistry of its two key functional groups:

-

The Bromo Group: The carbon-bromine bond at the 4-position is susceptible to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, and amino substituents at this position, providing a powerful tool for molecular diversification.

-

The Trifluoromethyl Group: This strongly electron-withdrawing group significantly influences the electronic properties of the pyrimidine ring, making it more electron-deficient. This can affect the regioselectivity of reactions and the biological activity of the resulting molecules.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with numerous approved drugs featuring this heterocyclic core.[3] this compound is a particularly valuable starting material for the synthesis of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]

Compounds synthesized from this compound have been investigated as inhibitors of various kinases, including tyrosine kinases, which are critical mediators of cell growth, differentiation, and survival.[5] The pyrimidine scaffold can act as a "hinge-binder," interacting with the ATP-binding site of the kinase to block its activity.

Experimental Protocols

The following sections provide detailed, generalized protocols for the two most common and powerful applications of this compound in synthetic chemistry.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and it is a premier method for the formation of carbon-carbon bonds.

General Protocol:

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-(trifluoromethyl)pyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a direct route to N-aryl compounds.[6]

General Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.10 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv.).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 °C to 120 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-(trifluoromethyl)pyrimidine derivative.

Visualization of a Relevant Signaling Pathway

Many kinase inhibitors derived from pyrimidine scaffolds target the BCR-ABL signaling pathway, which is constitutively active in chronic myeloid leukemia (CML).[5] The following diagram illustrates a simplified representation of this pathway and the point of inhibition by a hypothetical kinase inhibitor.

Caption: Simplified BCR-ABL signaling pathway and its inhibition.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of biologically active molecules. Its utility in constructing libraries of potential kinase inhibitors through robust and well-established cross-coupling methodologies underscores its importance in modern drug discovery and development. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

- 1. undefined [cymitquimica.com]

- 2. This compound | 785777-89-1 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [myskinrecipes.com]

- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-6-(trifluoromethyl)pyrimidine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] For novel or specialized compounds such as 4-Bromo-6-(trifluoromethyl)pyrimidine, NMR provides critical information regarding the electronic environment and connectivity of each atom. This guide offers a detailed analysis of the predicted ¹H and ¹³C NMR spectra for this compound, intended for researchers, scientists, and professionals in drug development. The pyrimidine core is a key feature in many biologically active molecules, and understanding its spectroscopic properties is essential for synthesis and characterization.[2]

The structure of this compound contains a highly electron-deficient aromatic ring due to the presence of two electronegative nitrogen atoms and a potent electron-withdrawing trifluoromethyl group. These features result in characteristic downfield shifts for the ring protons and carbons.[3] This document outlines the predicted spectral data, provides a comprehensive experimental protocol for data acquisition, and uses visualizations to illustrate the molecular structure and NMR signal relationships.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two protons on the pyrimidine ring. The electronegative nitrogen atoms and the trifluoromethyl group strongly deshield these protons, causing them to resonate at high chemical shifts (downfield).[4] The proton at the C-2 position is anticipated to be the most downfield due to its proximity to both ring nitrogens. The proton at the C-5 position will also be downfield, influenced by the adjacent bromine and trifluoromethyl groups. These two protons will exhibit a small long-range coupling (⁴JHH).

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.1 - 9.3 | Doublet (d) | ~1.5 - 2.5 Hz (⁴JHH) |

| H-5 | 7.8 - 8.0 | Doublet (d) | ~1.5 - 2.5 Hz (⁴JHH) |

Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and may vary based on solvent and experimental conditions.[5]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals. The chemical shifts are influenced by the electronegativity of the nitrogen and halogen atoms. A key feature of the spectrum will be the splitting of carbon signals due to coupling with the fluorine atoms of the trifluoromethyl group.[6] The carbon of the CF₃ group itself will appear as a quartet with a large one-bond coupling constant (¹JCF).[7] The carbon atom attached to the CF₃ group (C-6) will also be split into a quartet, but with a smaller two-bond coupling constant (²JCF).[6] Other carbons may show even smaller, longer-range couplings to the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | 158 - 162 | Singlet (or narrow multiplet) | - |

| C-4 | 145 - 150 | Singlet (or narrow multiplet) | - |

| C-5 | 120 - 125 | Quartet (q) | ³JCF ≈ 3-5 Hz |

| C-6 | 150 - 155 | Quartet (q) | ²JCF ≈ 30-35 Hz |

| CF₃ | 118 - 123 | Quartet (q) | ¹JCF ≈ 270-275 Hz |

Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and may vary based on solvent and experimental conditions.[8][9]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. The following is a generalized protocol for the analysis of small organic molecules like this compound.[7]

1. Sample Preparation

-

Weigh approximately 10-25 mg of purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[6]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a small, clean vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette, avoiding solid particles. The solvent height should be approximately 4-5 cm.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform shimming on the sample to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).

-

Number of Scans: 256 to 1024 or more, as ¹³C has a low natural abundance and the CF₃ carbon signal is split, reducing its peak height.[7]

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mandatory Visualization

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted NMR correlations for this compound.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 4-Bromo-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-6-(trifluoromethyl)pyrimidine in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing an inferred qualitative solubility profile based on the compound's physical properties. Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties and Inferred Solubility

This compound is a halogenated and fluorinated pyrimidine derivative. A key physical property influencing its solubility is its state as a liquid at room temperature.[1] This suggests a high degree of miscibility with a range of common organic solvents. The presence of the polar pyrimidine ring and the highly electronegative trifluoromethyl group, along with the bromine atom, contributes to a molecular structure with a significant dipole moment, likely enhancing its solubility in polar aprotic and some polar protic solvents. Conversely, the overall non-ionic nature of the molecule suggests limited solubility in water.

Based on these characteristics, a qualitative solubility profile can be inferred.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Inferred Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Likely Miscible/Highly Soluble | The compound is a liquid with polar characteristics, favoring strong dipole-dipole interactions with these solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Likely Miscible/Highly Soluble | "Like dissolves like" principle suggests high solubility due to similar halogenated nature. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Likely Soluble | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, though the lack of a hydrogen bond donor on the compound might limit miscibility compared to aprotic solvents. |

| Non-Polar | Hexane, Heptane, Toluene | Likely Sparingly Soluble to Insoluble | Significant differences in polarity would likely limit solubility. |

| Aqueous | Water | Likely Insoluble/Very Sparingly Soluble | The hydrophobic nature of the trifluoromethyl and bromo-substituted pyrimidine ring is expected to dominate over the polarity of the nitrogen atoms, leading to poor aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility.[2][3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, hexane) of high purity

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess of the compound is crucial to ensure that a saturated solution is formed.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess undissolved compound to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the compound in the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Logical workflow for the experimental determination of solubility.

References

The Dawn of a Fluorinated Era: A Technical Guide to Trifluoromethylated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the pyrimidine scaffold marked a pivotal moment in medicinal chemistry, ushering in a new class of compounds with profound biological activities. This in-depth technical guide explores the discovery, history, and core methodologies associated with trifluoromethylated pyrimidines, providing a comprehensive resource for researchers in drug discovery and development.

A Historical Perspective: From Conception to Clinical Significance

The journey of trifluoromethylated pyrimidines began with the pioneering work of Charles Heidelberger. In the mid-20th century, Heidelberger and his colleagues synthesized 5-trifluoromethyluracil, laying the groundwork for the development of potent antimetabolites.[1][2][3] This seminal discovery was driven by the hypothesis that the strongly electron-withdrawing nature of the trifluoromethyl group could mimic the methyl group of thymine while altering the electronic properties of the pyrimidine ring, thereby interfering with essential biological processes.[3][4]

A significant milestone in this field was the synthesis of 5-trifluoromethyl-2'-deoxyuridine, commonly known as trifluridine (TFT).[1][2][3][5] Trifluridine's potent antiviral and anticancer properties quickly became apparent, leading to its approval for the treatment of herpes simplex virus keratitis and later, in combination with tipiracil, for metastatic colorectal cancer.[5][6] The success of trifluridine spurred further research into the synthesis and biological evaluation of a diverse array of trifluoromethylated pyrimidine derivatives.

Key Synthetic Methodologies: A Chemist's Toolkit

The synthesis of trifluoromethylated pyrimidines has evolved significantly since its inception. Early methods often involved multi-step sequences, but contemporary approaches focus on more direct and efficient trifluoromethylation strategies.

Classical Synthesis of 5-Trifluoromethyluracil

The initial synthesis of 5-trifluoromethyluracil by Heidelberger's group involved a multi-step process starting from trifluoroacetic acid.[3] A more direct approach was later developed, which is outlined below.

Experimental Protocol: Synthesis of 5-Trifluoromethyluracil

A detailed experimental protocol for a one-pot, three-component synthesis of 5-trifluoromethyl pyrimidine derivatives is as follows:

-

Reaction Setup: A mixture of an aryl enaminone (0.5 mmol), sodium triflinate (CF3SO2Na; 1.0 mmol), and an aryl amidine hydrochloride (0.6 mmol) is prepared in a suitable solvent.

-

Reaction Conditions: The reaction is typically carried out under specific temperature and time conditions, which are optimized for the particular substrates.

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard work-up procedure, followed by purification, often using column chromatography, to isolate the desired 5-trifluoromethyl pyrimidine derivative.[7]

Direct Trifluoromethylation of Pyrimidines

More recent advancements have focused on the direct introduction of the trifluoromethyl group onto the pyrimidine ring, which offers a more atom-economical and efficient route.

Experimental Protocol: Microwave-Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides

This protocol describes a modern approach for the direct trifluoromethylation of pyrimidine nucleosides:

-

Benzoylation: 5-Iodo pyrimidine nucleosides undergo complete benzoylation to yield N3-benzoyl-3',5'-di-O-benzoyl-5-iodo-pyrimidine nucleosides.

-

Trifluoromethylation: The trifluoromethylation is then performed using a trifluoromethylating reagent such as methyl fluorosulfonyldifluoroacetate (Chen's reagent) under microwave irradiation.

-

Debenzoylation: The final 5-trifluoromethyl pyrimidine nucleosides are obtained after a routine debenzoylation step.[8]

Experimental Workflow for Direct Trifluoromethylation

Caption: Workflow for the synthesis of trifluoromethylated pyrimidine nucleosides.

Biological Activities and Structure-Activity Relationships

The incorporation of a trifluoromethyl group significantly impacts the biological properties of pyrimidines, leading to a wide range of therapeutic applications.

Anticancer Activity

Trifluoromethylated pyrimidines are renowned for their potent anticancer activities. Trifluridine, for instance, exerts its effect by being incorporated into DNA, leading to DNA damage and inhibition of cell proliferation.[6][9]

| Compound/Derivative Class | Cancer Cell Line(s) | IC50/EC50 (µM) | Reference |

| Trifluridine | H1975 | 9.37 | [10] |

| Compound 17v | H1975 | 2.27 | [10] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Various (NCI-60) | - | [11][12] |

| 5-Trifluoromethyl-2-aminopyrimidine derivatives | MV-4-11 (FLT3-ITD positive AML) | Potent inhibition | [13] |

Structure-Activity Relationship (SAR) Insights:

-

The position of the trifluoromethyl group on the pyrimidine ring is crucial for activity.

-

Modifications at other positions of the pyrimidine ring and the attached functional groups can significantly modulate the anticancer potency and selectivity.[10] For instance, in a series of novel trifluoromethyl-substituted pyrimidine derivatives, compound 17v showed significantly better anti-proliferative activity on H1975 cells than the positive control 5-FU.[10]

Antiviral Activity

Trifluridine is a well-established antiviral agent, particularly against herpes simplex virus.[5][9] Its mechanism involves the inhibition of viral DNA synthesis.[6][9]

Other Biological Activities

Recent research has expanded the scope of trifluoromethylated pyrimidines to include other therapeutic areas, such as antifungal and insecticidal agents.[14]

| Compound Class | Target Organism(s) | Activity | Reference |

| Trifluoromethyl pyrimidine derivatives with an amide moiety | Botrytis cinerea | Inhibition rates > 80% | [14] |

Mechanisms of Action and Signaling Pathways

The biological effects of trifluoromethylated pyrimidines are mediated through various mechanisms of action, often involving the inhibition of key enzymes or interference with cellular signaling pathways.

Trifluridine: A DNA Synthesis Inhibitor

Trifluridine, a thymidine analog, is phosphorylated in the cell to its triphosphate form.[5] This active metabolite is then incorporated into DNA in place of thymidine, leading to the formation of faulty DNA and subsequent inhibition of DNA synthesis and cell proliferation.[6][9]

Signaling Pathway of Trifluridine's Anticancer Action

Caption: Mechanism of action of Trifluridine leading to apoptosis.

Dual FLT3 and CHK1 Inhibition

Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are important targets in acute myeloid leukemia (AML).[13] FLT3 mutations are common in AML, and CHK1 is a key regulator of the DNA damage response.[13][15] Dual inhibition offers a promising strategy to overcome drug resistance.[13]

Signaling Pathway of a Dual FLT3/CHK1 Inhibitor

Caption: Dual inhibition of FLT3 and CHK1 signaling pathways.

Physicochemical Properties

The trifluoromethyl group imparts unique physicochemical properties to the pyrimidine ring, influencing its solubility, lipophilicity, and metabolic stability.

| Property | Pyrimidine | 2-(Trifluoromethyl)pyrimidine | 4-(Trifluoromethyl)pyrimidine |

| Molecular Formula | C4H4N2 | C5H3F3N2 | C5H3F3N2 |

| Molecular Weight ( g/mol ) | 80.09 | 148.09 | 148.09 |

| Boiling Point (°C) | 123-124 | - | - |

| Melting Point (°C) | 20-22 | - | - |

| References | [16] | [17] | [18] |

Conclusion and Future Directions

The discovery and development of trifluoromethylated pyrimidines have had a profound impact on medicine, providing essential therapies for cancer and viral infections. The unique properties conferred by the trifluoromethyl group continue to make this scaffold an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of new therapeutic applications, and the application of novel synthetic methodologies to further expand the chemical space of this important class of compounds.

References

- 1. SYNTHESES OF 5-TRIFLUOROMETHYLURACIL AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 15. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways | Haematologica [haematologica.org]

- 16. scialert.net [scialert.net]

- 17. 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 15074799 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Potential Biological Activity of 4-Bromo-6-(trifluoromethyl)pyrimidine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Latent Therapeutic Applications of a Key Synthetic Building Block.

Introduction

4-Bromo-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. While direct biological activity of this compound is not extensively documented, its true potential lies in its utility as a versatile synthetic intermediate for the creation of novel therapeutic agents. The presence of the trifluoromethyl group, a common bioisostere for a methyl group, can enhance metabolic stability, binding affinity, and cell permeability of the final molecule. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents. This guide explores the potential biological activity of this compound by examining its application in the synthesis of a potent Leucine-rich repeat kinase 2 (LRRK2) inhibitor, a significant target in neurodegenerative diseases. Furthermore, this document provides detailed experimental protocols for assessing the biological activity of its derivatives and outlines the key signaling pathways they may modulate.

Core Application: A Precursor to a Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor

A significant application of this compound is in the synthesis of potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1] Mutations in the LRRK2 gene are one of the most common genetic causes of Parkinson's disease, leading to a toxic gain-of-function in its kinase activity. This hyperactivity is believed to contribute to the progressive loss of dopaminergic neurons.

One such inhibitor, N-ethyl-3-(6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazolo[4,3-c]pyridin-4-amine, is synthesized using this compound as a key reactant.[1] The synthesis involves a coupling reaction where the pyrimidine ring of this compound is attached to a pyrazolopyridine core.

Synthetic Workflow

The general synthetic approach to this class of LRRK2 inhibitors is outlined below. This workflow highlights the critical role of this compound in introducing the trifluoromethyl-pyrimidine moiety to the core scaffold.

Caption: Synthetic workflow for an LRRK2 inhibitor.

Potential Biological Activities and Relevant Signaling Pathways

The derivatization of this compound allows for the targeting of various biological pathways. Based on its incorporation into LRRK2 inhibitors and the broader activities of pyrimidine-containing molecules, the following areas represent high-potential applications.

LRRK2 Kinase Inhibition in Parkinson's Disease

As established, the primary documented therapeutic application for derivatives of this compound is the inhibition of LRRK2 for the treatment of Parkinson's disease. LRRK2 is a large, multi-domain protein that acts as a kinase, phosphorylating various downstream substrates. Pathogenic mutations, such as G2019S, enhance this kinase activity.

The LRRK2 signaling pathway is complex and involves the phosphorylation of Rab GTPases, which are key regulators of vesicular trafficking.[2][3][4] Hyperactive LRRK2 leads to the abnormal phosphorylation of Rab proteins, disrupting processes like endosomal sorting, autophagy, and lysosomal function.[3][5] An inhibitor derived from this compound would act by blocking the ATP-binding site of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates and mitigating the downstream pathological effects.

Caption: Simplified LRRK2 signaling pathway in Parkinson's disease.

Other Potential Applications

Derivatives of pyrimidine are known to possess a wide range of biological activities. Therefore, compounds synthesized from this compound could be explored for:

-

Anticancer Activity: Many kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation, such as EGFR, are based on a pyrimidine scaffold.

-

Antimicrobial Activity: Pyrimidine derivatives have been shown to have antibacterial and antifungal properties, often by inhibiting essential enzymes in microbial metabolic pathways.

Quantitative Data Presentation

While specific IC50 values for N-ethyl-3-(6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazolo[4,3-c]pyridin-4-amine are not publicly available, the following table presents data for other pyrazole-based LRRK2 inhibitors to provide a reference for expected potency.[6][7]

| Compound Class | Target | Assay Type | IC50 (nM) |

| Pyrazolopyrimidine | LRRK2 (G2019S) | Biochemical | 80 |

| Pyrazolopyrimidine | LRRK2 (WT) | Biochemical | 17 |

| 1H-Pyrazole Biaryl Sulfonamides | LRRK2 (G2019S) | Biochemical | 15 - 50 |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of novel compounds derived from this compound.

LRRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent assay to measure the kinase activity of LRRK2 by quantifying the amount of ADP produced.[8][9][10]

1. Materials:

-

Recombinant LRRK2 enzyme (e.g., G2019S mutant)

-

LRRKtide (RLGRDKYKTLRQIRQ) substrate

-

LRRK2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Test compound (serial dilutions in DMSO)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Luminometer

2. Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in LRRK2 Kinase Buffer.

-

In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2 µL of LRRK2 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to each well to initiate the reaction. The final concentration of ATP should be close to the Km for LRRK2.

-

Incubate the plate at room temperature for 120 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

3. Data Analysis:

-

Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration.

-

Plot the percentage of activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay in a Neuronal Cell Line (MTT Assay)

This protocol assesses the general cytotoxicity of a compound on a relevant neuronal cell line, such as SH-SY5Y.[11][12][13][14][15]

1. Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Test compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well clear sterile microplates

-

Microplate reader

2. Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of the MTT solution to each well.

-

Incubate for an additional 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for the development of novel therapeutics. Its demonstrated use in the synthesis of a potent LRRK2 inhibitor for Parkinson's disease underscores its importance in accessing biologically relevant chemical space. The trifluoromethyl and pyrimidine moieties provide a strong foundation for designing molecules with favorable pharmacological properties. The experimental protocols and pathway information provided in this guide offer a framework for researchers to explore the derivatization of this compound and to evaluate the biological activities of the resulting novel chemical entities for a range of therapeutic applications, from neurodegeneration to oncology and infectious diseases.

References

- 1. A feed-forward pathway drives LRRK2 kinase membrane recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LRRK2 phosphorylation of Rab GTPases in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using computer modeling to find new LRRK2 inhibitors for parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 10. promega.com [promega.com]

- 11. MTT assay [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. atcc.org [atcc.org]

- 15. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone in Modern Pyrimidine-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] In the relentless pursuit of enhanced efficacy, selectivity, and favorable pharmacokinetic profiles, the strategic modification of lead compounds is paramount. Among the vast arsenal of chemical modifications, the introduction of the trifluoromethyl (CF₃) group stands out as a powerful and widely adopted strategy.[2] This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in pyrimidine derivatives, summarizing its impact on physicochemical properties, biological activity, and metabolic stability. This document is intended to serve as a detailed resource, complete with quantitative data, experimental methodologies, and visual representations of key concepts to aid researchers in the rational design of next-generation pyrimidine-based therapeutics.

Physicochemical Impact of the Trifluoromethyl Group

The incorporation of a CF₃ group into a pyrimidine ring induces profound changes in the molecule's fundamental physicochemical properties. These alterations are critical as they directly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Lipophilicity

The trifluoromethyl group is strongly lipophilic, a property quantified by the partition coefficient (logP). The Hansch π value, a measure of the lipophilicity contribution of a substituent, is +0.88 for the CF₃ group.[2] This increased lipophilicity can enhance the ability of a drug candidate to cross cellular membranes, a crucial step for reaching intracellular targets.[1][2] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[3]

Table 1: Comparison of Calculated logP (XLogP3) for Pyrimidine and Trifluoromethyl-Substituted Pyrimidines

| Compound | Structure | Molecular Formula | XLogP3 | Reference |

| Pyrimidine |  | C₄H₄N₂ | 0.1 | PubChem CID: 9260 |

| 2-(Trifluoromethyl)pyrimidine |  | C₅H₃F₃N₂ | 1.1 | [4] |

| 4-(Trifluoromethyl)pyrimidine |  | C₅H₃F₃N₂ | 0.7 | [5] |

Note: Data is based on computational models (XLogP3) provided by PubChem and serves for comparative illustration.

Electronic Effects and Acidity (pKa)

The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly lowers the electron density in the pyrimidine ring.[6] A major consequence of this electron withdrawal is a marked decrease in the basicity of the pyrimidine ring nitrogens, resulting in a lower pKa.[6] This modulation of pKa can be critical for optimizing drug-receptor interactions, as it determines the ionization state of the molecule at physiological pH. For instance, reducing the basicity of a molecule can prevent unwanted protonation that might hinder its passage through biological membranes or lead to off-target interactions.[7]

Table 2: Effect of Trifluoromethyl Group on Dissociation Constants (pKa) of Related Heterocycles

| Compound | pKa (Proton Gain) | Compound | pKa (Proton Loss) | Reference |

| 6-Methylpurine | 2.61, 7.41 | Uracil | 9.30 | [6] |

| 6-Trifluoromethylpurine | <2, 6.15 | 6-Trifluoromethyluracil | 6.38 | [6] |

This data illustrates that the CF₃ group significantly lowers the pKa for both proton gain (decreased basicity) and proton loss (increased acidity) compared to a methyl group or an unsubstituted position.

Metabolic Stability

One of the most valuable contributions of the trifluoromethyl group to drug design is the enhancement of metabolic stability.[8] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[2] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation in the liver.[8][9] By replacing a metabolically labile group (like a methyl group) with a CF₃ group, medicinal chemists can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.[9][10] This "metabolic blocking" strategy can lead to a lower required dose and reduced patient-to-patient variability.[8]

Role in Biological Activity and Drug Design

The trifluoromethyl group influences biological activity through a variety of mechanisms, from serving as a bioisostere to forming unique intermolecular interactions and driving target selectivity.

Bioisosterism and Receptor Binding

The CF₃ group can act as a bioisostere for other chemical groups, such as the methyl, ethyl, isopropyl, or even the nitro group.[1][11] Its steric size is intermediate, comparable to an ethyl or isopropyl group.[11] This allows it to occupy binding pockets designed for these aliphatic groups while introducing profoundly different electronic and metabolic properties. Furthermore, the CF₃ group can participate in specific, non-covalent interactions with protein targets, including dipole-dipole interactions and halogen bonds, which can enhance binding affinity and selectivity.[12]

Case Studies: Trifluoromethyl Pyrimidines in Oncology

Pyrimidine derivatives are prevalent in oncology, particularly as kinase inhibitors. The CF₃ group is a common feature in these molecules, contributing to their potency and selectivity. For example, numerous 5-trifluoromethylpyrimidine derivatives have been developed as potent inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR), Fms-like tyrosine kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).[6][11][13]

Table 3: In Vitro Activity of Representative Trifluoromethyl-Pyrimidine Derivatives

| Compound ID | Target(s) | Assay | IC₅₀ (µM) | Reference |

| 9u | EGFR | Kinase Assay | 0.091 | [6] |

| A549 cells | Cytotoxicity | 0.35 | [6] | |

| 30 | FLT3-D835Y | Kinase Assay | 0.002 | [13] |

| CHK1 | Kinase Assay | 0.025 | [13] | |

| MV4-11 cells | Cytotoxicity | 0.003 | [13] | |

| 3b | NCI-60 Panel | Cytotoxicity | Growth % < 30 | [8] |

These examples highlight the exceptional potency that can be achieved with trifluoromethylated pyrimidine scaffolds against critical cancer targets. Compound 9u , for instance, demonstrates potent enzymatic and cellular activity against EGFR, while compound 30 is a powerful dual inhibitor of FLT3 and CHK1.[6][13]

Signaling Pathway Visualization

Many trifluoromethyl-pyrimidine derivatives function by inhibiting protein kinases, which are key nodes in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a common feature of cancer.

Caption: Simplified EGFR signaling pathway and the point of inhibition by a CF₃-pyrimidine derivative.

Synthetic and Experimental Methodologies

The successful development of trifluoromethylated pyrimidine drugs relies on robust synthetic protocols and reliable biological assays.

Representative Synthetic Protocol

The synthesis of trifluoromethyl pyrimidines often starts from precursors already containing the CF₃ group, such as ethyl trifluoroacetoacetate.[14][15] A common approach involves the cyclocondensation of such a precursor with a source of amidine or urea.

Protocol: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

-

Reaction Setup: In a suitable reaction vessel, combine the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (CF₃SO₂Na, 1.0 mmol), and Cu(OAc)₂ (1.0 mmol).

-

Solvent Addition: Add 1,2-dichloroethane (DCE, 5 mL) to the mixture.

-

Reaction Conditions: Stir the mixture at 80 °C under an air atmosphere for 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble materials.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient, to yield the desired 5-trifluoromethyl pyrimidine product.

Key Biological Assay Protocols

Evaluating the biological activity of newly synthesized compounds is a critical step. Cytotoxicity assays and target-specific enzyme assays are fundamental tools in this process.

Protocol: MTT Cytotoxicity Assay [15]

-

Cell Seeding: Seed human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the compound concentration (on a log scale) and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based) [14]

-

Reagent Preparation: Prepare solutions of the kinase (e.g., EGFR), a suitable peptide substrate, and ATP in an appropriate kinase assay buffer.

-

Compound Plating: Dispense serial dilutions of the test compounds in DMSO into a 384-well assay plate.

-

Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding the ATP solution. Include "no kinase" controls (for 100% inhibition) and vehicle controls (for 0% inhibition).

-

Incubation: Incubate the plate at 30°C for 60 minutes, allowing the phosphorylation reaction to proceed.

-

Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed (and thus, kinase activity).

-

Data Acquisition: After a 10-minute incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental and Drug Discovery Workflows

The development of a trifluoromethyl-pyrimidine drug follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of a targeted pyrimidine-based drug.

Conclusion

The trifluoromethyl group is a uniquely powerful tool in the design of pyrimidine derivatives for therapeutic applications. Its ability to concurrently enhance lipophilicity, modulate pKa, block metabolic pathways, and improve target binding affinity makes it a highly valuable substituent in medicinal chemistry.[1][2] By increasing metabolic stability, the CF₃ group contributes to more robust pharmacokinetic profiles, while its strong electron-withdrawing nature and steric bulk can be leveraged to fine-tune potency and selectivity.[6][8] The extensive use of this group in a wide range of biologically active pyrimidines, from anticancer to antifungal agents, underscores its proven impact.[14] As researchers continue to explore novel chemical space, the rational incorporation of the trifluoromethyl group, guided by the principles and methodologies outlined in this guide, will undoubtedly continue to fuel the development of innovative and effective pyrimidine-based medicines.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 15074799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)pyrimidine for Researchers and Drug Development Professionals

Introduction

4-Bromo-6-(trifluoromethyl)pyrimidine is a key heterocyclic building block that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique chemical structure, featuring a pyrimidine core substituted with a bromine atom and a trifluoromethyl group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the bromine atom, facilitating its displacement in various cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Commercial Availability

This compound is commercially available from a number of chemical suppliers. The table below summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 785777-89-1 | [1] |

| Molecular Formula | C₅H₂BrF₃N₂ | [1] |

| Molecular Weight | 226.98 g/mol | [1] |

| Appearance | Not specified, likely a solid or liquid | |

| Purity | Typically ≥95% | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents | [2] |

Synthesis of this compound

The most common precursor for the synthesis of this compound is 4-Hydroxy-6-(trifluoromethyl)pyrimidine. The conversion of the hydroxyl group to a bromine atom can be achieved using standard brominating agents such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).

Precursor: 4-Hydroxy-6-(trifluoromethyl)pyrimidine

This starting material is also commercially available. Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1546-78-7 | [2][3][4][5] |

| Molecular Formula | C₅H₃F₃N₂O | [3][4][5] |

| Molecular Weight | 164.09 g/mol | [3][4][5] |

| Appearance | White powder | [2] |

| Purity | Typically ≥98% | [2] |

| Melting Point | 169-171 °C | [3] |

Experimental Protocol: Synthesis of this compound from 4-Hydroxy-6-(trifluoromethyl)pyrimidine

This protocol is a general procedure and may require optimization.

Materials:

-

4-Hydroxy-6-(trifluoromethyl)pyrimidine

-

Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)

-

Anhydrous, inert solvent (e.g., acetonitrile, toluene)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq) in an anhydrous, inert solvent.

-

Carefully add phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) (1.5-2.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Key Reactions and Applications in Drug Discovery

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino substituents at the 4-position of the pyrimidine ring, enabling the synthesis of large libraries of compounds for drug discovery programs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, it is used to introduce various aryl or heteroaryl groups.

This is a general protocol that may require optimization for different boronic acids.[6][7][8]

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME), often with water

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, phenylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-6-(trifluoromethyl)pyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, widely used to synthesize arylamines.[9][10][11][12]

This is a general protocol and may require optimization for different amines.[13]

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos) (1.2-2.4 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄) (1.2-1.5 eq)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

-

Add this compound and aniline to the tube.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C for several hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield N-phenyl-6-(trifluoromethyl)pyrimidin-4-amine.

Application in Kinase Inhibitor Development

Pyrimidine derivatives are a well-established class of kinase inhibitors due to their ability to mimic the adenine core of ATP and form key hydrogen bonds within the kinase active site. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and cell permeability.

A notable example of a closely related compound in clinical development is PQR514 , a potent dual PI3K/mTOR inhibitor bearing a difluoromethyl-pyrimidine moiety.[14] While not identical, the signaling pathway targeted by this class of compounds provides a relevant example of the potential applications of molecules derived from this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for drug development.

RAS/RAF/MEK/ERK Signaling Pathway

In addition to the PI3K/Akt/mTOR pathway, many receptor tyrosine kinases also activate the RAS/RAF/MEK/ERK pathway, another critical signaling cascade involved in cell proliferation, differentiation, and survival. Cross-talk between these two pathways is common, and dual inhibitors are of significant interest in cancer therapy.

Conclusion

This compound is a high-value building block for the synthesis of novel compounds with potential applications in medicine and agriculture. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry into diverse chemical space. The demonstrated success of structurally similar pyrimidine derivatives as potent kinase inhibitors highlights the potential of this scaffold in the development of targeted therapies for diseases such as cancer. This guide provides a foundational resource for researchers and drug development professionals working with this versatile intermediate.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. leapchem.com [leapchem.com]

- 3. 4-Hydroxy-6-(trifluoromethyl)pyrimidine 99 1546-78-7 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. research.rug.nl [research.rug.nl]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

4-Bromo-6-(trifluoromethyl)pyrimidine: A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-(trifluoromethyl)pyrimidine stands as a pivotal building block in modern synthetic organic chemistry, particularly within the realms of medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the pyrimidine core, render it a versatile substrate for a variety of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 785777-89-1[1] |

| Molecular Formula | C₅H₂BrF₃N₂[1] |

| Molecular Weight | 226.98 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Synthesis

The synthesis of this compound is not extensively detailed in readily available literature, suggesting it is often commercially procured for synthetic campaigns. However, related trifluoromethyl pyrimidines are commonly synthesized via condensation reactions. For instance, the synthesis of related 4-chloro-6-(trifluoromethyl)pyrimidine derivatives often starts from ethyl trifluoroacetoacetate. This involves a cyclocondensation reaction to form the pyrimidine ring, followed by halogenation.

Core Applications in Synthesis

This compound is a versatile reagent primarily utilized in the construction of complex molecular architectures through several key reaction types. The electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group, makes the C4-Br bond susceptible to a range of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This building block is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting the aryl bromide with a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the 4-position of the pyrimidine ring.

General Reaction Scheme:

Figure 1: General scheme for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 75-90 |